molecular formula C11H14O2 B1334462 3-(3,4-dimethylphenyl)propanoic Acid CAS No. 25173-76-6

3-(3,4-dimethylphenyl)propanoic Acid

Cat. No. B1334462
CAS RN: 25173-76-6
M. Wt: 178.23 g/mol
InChI Key: FHEOAGCWJWUKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)propanoic acid is a chemical compound that is structurally related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss 3-(3,4-dimethylphenyl)propanoic acid, they do provide insights into similar compounds that can be used to infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the modification of ester precursors through processes such as saponification, hydrazinolysis, and reactions with amines or amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves saponification and hydrazinolysis to afford the corresponding acid and hydrazide . Similarly, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid involves the acetylation of danshensu to improve its chemical stability and liposolubility10. These methods could potentially be adapted for the synthesis of 3-(3,4-dimethylphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR, and FTIR. For example, the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was determined by X-ray crystallography to confirm the regioisomer formed during synthesis . Similarly, the structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was elucidated using X-ray single crystal diffraction analysis10. These techniques could be employed to analyze the molecular structure of 3-(3,4-dimethylphenyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of metal complexes, as seen with methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives reacting with various metal ions . Additionally, the formation of C-C bonds via reactions with C-active nucleophiles is another type of chemical reaction that these compounds can undergo . These reactions could provide insights into the reactivity of 3-(3,4-dimethylphenyl)propanoic acid and its potential to form complexes or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of carboxylic acid groups in compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid results in the formation of hydrogen-bonded dimers in the solid state . The electronic properties of these molecules can be analyzed using UV-visible absorption spectroscopy, as demonstrated for 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid . These properties, including solubility, melting points, and reactivity, can be expected to be similar for 3-(3,4-dimethylphenyl)propanoic acid due to structural similarities.

Scientific Research Applications

  • Drug Design and Biological Evaluation : Asada et al. (2010) developed 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. These compounds showed significant binding affinity and antagonist activity, with several evaluated for in vivo efficacy in rats and pharmacokinetic profiles, including stability in liver microsomes [Asada et al., 2010].

  • Asymmetric Hydrogenation and Chemical Synthesis : A study by O'reilly et al. (1990) focused on the synthesis of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride in the process. This research is important for developing efficient methods for asymmetric hydrogenation of related compounds [O'reilly et al., 1990].

  • Luminescence Sensing and Material Science : Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which showed selective sensitivity to benzaldehyde derivatives. This indicates potential applications in fluorescence sensing [Shi et al., 2015].

  • Antioxidant Properties : Dovbnya et al. (2022) investigated the antioxidant activity of new compounds including (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. The study contributes to understanding the antioxidant potential of these compounds [Dovbnya et al., 2022].

  • Pharmaceutical Development and Synthesis : Chen et al. (2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of danshensu, to improve its stability and liposolubility. This work aids in pharmaceutical development, highlighting the importance of such derivatives in drug formulation [Chen et al., 2016].

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOAGCWJWUKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397632
Record name 3-(3,4-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)propanoic Acid

CAS RN

25173-76-6
Record name 3-(3,4-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 70.0 ml of diethyl malonate dissolved in 400 ml of dry ethanol was added 10.0 g of metalic sodium. The reaction mixture was stirred for 30 minutes and cooled to 0° C; and 66.5 g of 3,4-dimethylbenzyl chloride was added thereto. This reaction mixture was stirred for 1 hour at room temperature, heated at the boiling temperature for 4 hours and concentrated under reduced pressure to produce residues, which were dissolved in ethyl ether. This ethereal solution was washed with water. To the residues obtained after a further concentration of the organic phase were added 500 ml of water and 170 g of KOH; and this mixture was heated at the boiling temperature for 24 hours. This mixture was concentrated under reduced pressure until about a half of the amount remained, and 200 ml of sulfuric acid was then slowly added thereto. The resultant solution was heated at the boiling temperature for 24 hours, extracted twice with 300 ml of ethyl ether and evaporated under reduced pressure to obtain solids, which were recrystallized from boiling hexane to provide 42.1 g of 3-(3,4-dimethylphenyl)propanoic acid as a white solid (yield 55%), having the characteristics of: m.p. 82° C.; NMR(CDCl3, 300 MHz) δ2.22(s, 3H, CH3), 2.24(s, 3H, CH3), 2.66(t, J=8 Hz, 2H, ArCH2), 2.89(t, J=8 Hz, 2H, CH2CO), 6.93~7.70(m, 3H, ArH).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
66.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(3,4-dimethyl-phenyl)-acrylic acid (19.269 g; 109.355 mmol) and 10% palladium over activated charcoal (1.920 g) was placed under nitrogen before MeOH (300 ml) was carefully added. The resulting suspension was placed under vacuum, then under hydrogen (1 atm), and the reaction mixture was vigorously stirred at rt for 4 h. The reaction mixture was filtered over a pad of celite, and concentrated under reduced pressure to give the expected product 3-(3,4-dimethyl-phenyl)-propionic acid as a grey solid which was further dried under HV (19.070 g; 98%). LC-MS: tR=0.85 min; [M+H]+: no ionisation.
Quantity
19.269 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethylphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethylphenyl)propanoic Acid
Reactant of Route 3
3-(3,4-dimethylphenyl)propanoic Acid
Reactant of Route 4
3-(3,4-dimethylphenyl)propanoic Acid
Reactant of Route 5
3-(3,4-dimethylphenyl)propanoic Acid
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethylphenyl)propanoic Acid

Citations

For This Compound
2
Citations
MV Kalyaev, DS Ryabukhin, MA Borisova, AY Ivanov… - Molecules, 2022 - mdpi.com
Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-…
Number of citations: 4 www.mdpi.com
F Paknia - 2008 - search.proquest.com
This dissertation covers the development of new methodologies based on Friedel-Crafts alkylation, acylation and hydroxyalkylation through electrophilic or superelectrophilic activation …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.